1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea
Description
Chemical Name: 3-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(4-methoxyphenyl)urea CAS Number: 877641-59-3 Molecular Formula: C₂₀H₂₃N₃O₅ Molecular Weight: 385.41 g/mol Structure: The compound features a pyrrolidin-5-one core substituted with a 3,4-dimethoxyphenyl group at the 1-position and a urea linker connecting the 3-position of the pyrrolidinone to a 4-methoxyphenyl group. Its SMILES notation is COc1ccc(cc1)NC(=O)NC1CC(=O)N(C1)c1ccc(c(c1)OC)OC .
Propriétés
IUPAC Name |
1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(4-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5/c1-26-16-7-4-13(5-8-16)21-20(25)22-14-10-19(24)23(12-14)15-6-9-17(27-2)18(11-15)28-3/h4-9,11,14H,10,12H2,1-3H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCOLXIHKJTEDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea typically involves the following steps:
Formation of the Pyrrolidinone Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrolidinone ring. This can be achieved through a condensation reaction between an amine and a carbonyl compound under acidic or basic conditions.
Substitution Reactions:
Urea Formation: The final step involves the reaction of the pyrrolidinone intermediate with an isocyanate or a carbamate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives with reduced carbonyl groups.
Substitution: Substituted aromatic compounds with various functional groups.
Applications De Recherche Scientifique
Biological Activities
The compound has been studied for its potential pharmacological properties, including:
- Anticonvulsant Activity : Research has indicated that derivatives of pyrrolidinone compounds, similar to the target compound, exhibit anticonvulsant properties. Studies involving maximal electroshock and pentylenetetrazole seizure models have shown promising results, suggesting that such compounds may be effective against seizures .
- Antinociceptive Effects : The compound's structure may confer analgesic properties. In preclinical studies, related compounds have demonstrated significant antinociceptive activity in formalin-induced pain models, indicating potential use in pain management therapies .
- Neuroprotective Effects : Some derivatives have shown neuroprotective effects in models of neurodegenerative diseases. This suggests that the compound could play a role in the treatment of conditions like Alzheimer's or Parkinson's disease .
Synthesis and Derivatives
The synthesis of 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrrolidinone Ring : This is achieved through the cyclization of appropriate precursors.
- Substitution Reactions : The introduction of methoxy and phenyl groups is performed through electrophilic aromatic substitution or nucleophilic attacks.
Case Studies
Several studies have explored the efficacy and safety profiles of similar compounds:
- A study published in the Journal of Medicinal Chemistry evaluated a series of pyrrolidinone derivatives for their anticonvulsant activity using various animal models. The results indicated that specific substitutions significantly enhanced their pharmacological profiles .
- Another research highlighted the synthesis and biological evaluation of related compounds, demonstrating their potential as analgesics with minimal side effects compared to traditional pain medications .
Mécanisme D'action
The mechanism of action of 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Key Structural Analogs
The following compounds share structural motifs with BF23092, particularly the pyrrolidinone-urea scaffold and aryl substitutions.
Table 1: Structural and Functional Comparison
*Predicted LogP values are estimated using fragment-based methods (e.g., Crippen’s method).
Analysis of Substituent Effects
Aryl Substitutions
- 3,4-Dimethoxyphenyl (BF23092): The electron-donating methoxy groups enhance π-π stacking interactions with aromatic residues in target proteins. The 3,4-substitution pattern may also improve metabolic stability compared to mono-substituted analogs .
- This modification could alter binding affinity in hydrophobic binding pockets .
Urea Modifications
- Methyl and Cyanoethyl Groups (877640-27-2): These substituents reduce hydrogen-bonding capacity, which might weaken interactions with polar residues in enzymes. However, the cyanoethyl group introduces a dipole moment that could favor binding to charged regions .
Pharmacological Implications (Theoretical)
BF23092 ’s 3,4-dimethoxy substitution may confer selectivity for targets requiring dual electronic effects (e.g., kinases with hydrophobic and polar active sites).
877640-52-3 ’s ethoxy group could improve blood-brain barrier penetration, making it a candidate for central nervous system targets.
877640-27-2 ’s smaller substituents might favor rapid clearance, advantageous for short-acting therapeutic agents.
Activité Biologique
The compound 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea is a urea derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of the compound features a pyrrolidine ring and two methoxy-substituted phenyl groups, which are crucial for its biological activity. The presence of these functional groups may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that urea derivatives, including this compound, exhibit a range of biological activities, including:
- Antimicrobial Activity : Urea derivatives have shown moderate to strong antibacterial and antifungal properties. Compounds with similar structures have been effective against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Antimalarial Activity : Urea-substituted compounds have been evaluated for their antimalarial properties against Plasmodium falciparum. Some derivatives demonstrated significant activity, with IC50 values in the low micromolar range .
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, contributing to its therapeutic potential. For instance, related compounds have shown inhibitory effects on acetylcholinesterase and urease .
Structure-Activity Relationship (SAR)
The biological activity of urea derivatives often correlates with their structural features. Key findings from SAR studies include:
- Substituent Effects : The nature and position of substituents on the phenyl rings significantly affect the compound's potency. For example, electron-donating groups like methoxy enhance activity by improving solubility and binding affinity .
- Pyrrolidine Ring Influence : The presence of the pyrrolidine moiety is essential for maintaining the structural integrity and biological efficacy of the compound. Variations in this ring can lead to altered pharmacological profiles .
Case Studies
Several studies have investigated the biological activity of similar urea derivatives:
- Antimicrobial Evaluation : A study assessed a series of urea derivatives for antibacterial activity against multiple strains. Results indicated that specific modifications led to enhanced potency against Salmonella typhi and Bacillus subtilis, with some compounds achieving IC50 values below 5 µM .
- Antimalarial Activity : Another investigation focused on urea-substituted pyrimidines, revealing that modifications at the 4-position significantly improved antimalarial activity against chloroquine-resistant strains of P. falciparum. The best-performing compounds exhibited IC50 values as low as 0.09 µM .
Data Tables
| Compound | Target Organism | Activity Type | IC50 (µM) |
|---|---|---|---|
| Urea Derivative A | Staphylococcus aureus | Antibacterial | 2.14 |
| Urea Derivative B | Escherichia coli | Antibacterial | 0.63 |
| Urea Substituted C | Plasmodium falciparum | Antimalarial | 0.09 |
| Urea Derivative D | Acetylcholinesterase | Enzyme Inhibition | 6.28 |
Q & A
Q. What multi-step synthetic strategies are recommended for synthesizing 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea, and how is intermediate purity validated?
- Methodological Answer : Synthesis typically involves three key steps:
Pyrrolidinone Ring Formation : Cyclization of precursors (e.g., γ-keto acids or esters) under acidic or basic conditions to form the 5-oxopyrrolidin-3-yl scaffold.
Substitution Reactions : Introduction of the 3,4-dimethoxyphenyl group via nucleophilic aromatic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .
Urea Linkage Formation : Reaction of an isocyanate intermediate with 4-methoxyphenylamine under anhydrous conditions .
- Purity Validation : Intermediates are characterized using HPLC (>95% purity) and LC-MS to confirm molecular weight. Final compound purity is assessed via NMR (absence of extraneous peaks) and elemental analysis .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon frameworks, distinguishing regioisomers (e.g., methoxy group positions) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., CHNO) and detects isotopic patterns .
- X-ray Crystallography : Resolves stereochemistry of the pyrrolidinone ring and urea linkage conformation .
Q. What in vitro assays are suitable for preliminary biological screening of this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Test activity against kinases (e.g., EGFR) or phosphodiesterases using fluorescence-based substrates .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations, with IC calculations .
- Receptor Binding Studies : Radioligand displacement assays (e.g., serotonin receptors) to assess affinity (K values) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield during the introduction of the dimethoxyphenyl group?
- Methodological Answer :
- Catalyst Screening : Use Pd-based catalysts (e.g., Pd(OAc)) with ligands like XPhos for Buchwald-Hartwig coupling, optimizing temperature (80–120°C) and solvent (toluene/DMF) .
- Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 24 h) while maintaining >85% yield .
- Byproduct Mitigation : Add scavengers (e.g., polymer-bound thiourea) to trap unreacted intermediates .
Q. What computational and experimental approaches are used to establish structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Molecular Docking : Simulate binding to targets (e.g., PARP1) using AutoDock Vina, focusing on hydrogen bonding with the urea moiety and hydrophobic interactions with methoxy groups .
- Analog Synthesis : Modify substituents (e.g., replace 4-methoxyphenyl with pyridinyl) and compare IC values .
- Free-Wilson Analysis : Quantify contributions of substituents (e.g., methoxy vs. ethoxy) to bioactivity using regression models .
Q. How do steric and electronic effects of the 3,4-dimethoxyphenyl group influence metabolic stability?
- Methodological Answer :
- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Methoxy groups reduce oxidative metabolism compared to hydroxyl analogs .
- Hammett Analysis : Correlate substituent σ values with half-life (t) to predict electron-donating effects on stability .
- CYP450 Inhibition Screening : Assess interactions with CYP3A4/2D6 to identify metabolic liabilities .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Batch Reprodubility Checks : Re-synthesize compound using identical protocols and retest in standardized assays (e.g., NIH/NCATS guidelines) .
- Orthogonal Assays : Confirm kinase inhibition via both radiometric and fluorescence polarization methods .
- Meta-Analysis : Aggregate data from public databases (e.g., ChEMBL) to identify outliers and adjust for assay variability (e.g., cell line drift) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
